molecular formula C3H2F9O10S3Sc B8134865 Scandium(iii) triflate hydrate

Scandium(iii) triflate hydrate

Cat. No.: B8134865
M. Wt: 510.2 g/mol
InChI Key: VOWSABJYARFUDC-UHFFFAOYSA-K
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Description

Scandium(iii) triflate hydrate, also known as scandium(iii) trifluoromethanesulfonate hydrate, is a coordination compound that integrates scandium, a transition metal, with trifluoromethanesulfonate ligands. This compound is renowned for its exceptional catalytic properties, particularly as a Lewis acid catalyst. It is widely used in various chemical reactions due to its high thermal stability and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium(iii) triflate hydrate is typically prepared by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction proceeds as follows:

Sc2O3+6CF3SO3H2Sc(CF3SO3)3+3H2O\text{Sc}_2\text{O}_3 + 6\text{CF}_3\text{SO}_3\text{H} \rightarrow 2\text{Sc}(\text{CF}_3\text{SO}_3)_3 + 3\text{H}_2\text{O} Sc2​O3​+6CF3​SO3​H→2Sc(CF3​SO3​)3​+3H2​O

This reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium(iii) triflate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity scandium oxide and trifluoromethanesulfonic acid. The reaction is typically conducted in a solvent such as acetonitrile to facilitate the dissolution of reactants and products. The resulting scandium(iii) triflate is then purified through recrystallization to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Scandium(iii) triflate hydrate undergoes various types of chemical reactions, including:

    Friedel-Crafts Acylation and Alkylation: Scandium(iii) triflate acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.

    Diels-Alder Reactions: It catalyzes the cycloaddition of dienes and dienophiles to form cyclic compounds.

    Aldol Reactions: It promotes the formation of β-hydroxy carbonyl compounds from aldehydes and ketones.

    Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions catalyzed by this compound include:

    Acylated and Alkylated Aromatic Compounds: From Friedel-Crafts reactions.

    Cyclic Compounds: From Diels-Alder reactions.

    β-Hydroxy Carbonyl Compounds: From aldol reactions.

    Michael Adducts: From Michael additions.

Scientific Research Applications

Scandium(iii) triflate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Scandium(iii) triflate hydrate exerts its effects primarily through its strong Lewis acid character. The triflate ligands, with their electron-withdrawing nature, enhance the Lewis acidity of the scandium center. This allows scandium(iii) triflate to activate a variety of substrates by generating carbocations, which can then undergo further chemical transformations. The compound’s high thermal stability and solubility in organic solvents further contribute to its effectiveness as a catalyst .

Comparison with Similar Compounds

Similar Compounds

    Aluminum Chloride (AlCl3): A common Lewis acid catalyst, but less stable in water compared to scandium(iii) triflate.

    Boron Trifluoride (BF3): Another Lewis acid catalyst, but it is also less stable in aqueous environments.

    Tin(IV) Chloride (SnCl4): Used in similar reactions but is prone to hydrolysis.

Uniqueness

Scandium(iii) triflate hydrate stands out due to its exceptional stability in water and its ability to be used in aqueous environments without decomposition. This makes it a more versatile and environmentally friendly catalyst compared to other Lewis acids. Additionally, its high catalytic efficiency and recyclability further enhance its appeal in various chemical processes .

Properties

IUPAC Name

scandium(3+);trifluoromethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWSABJYARFUDC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F9O10S3Sc
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
Scandium(iii) triflate hydrate

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